molecular formula C12H9FN2O2 B15040685 N'-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B15040685
M. Wt: 232.21 g/mol
InChI Key: ZHSDRWVSENQIBY-ZSOIEALJSA-N
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Description

N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide can be synthesized through a condensation reaction between furan-2-carbohydrazide and 2-fluorobenzaldehyde. The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. The compound’s biological activity is attributed to its ability to interact with enzymes and disrupt their function, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

N-[(Z)-(2-fluorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H9FN2O2/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8-

InChI Key

ZHSDRWVSENQIBY-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CO2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)F

Origin of Product

United States

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